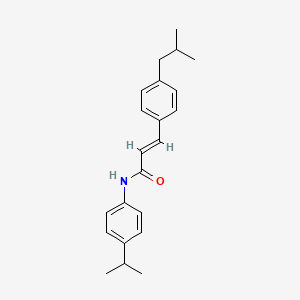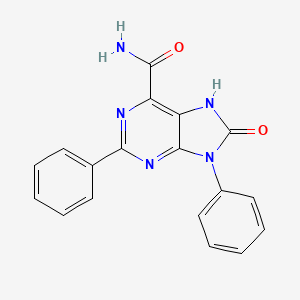![molecular formula C18H17N3OS2 B2699413 4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 941884-94-2](/img/structure/B2699413.png)
4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a novel compound that has been synthesized for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it an attractive target for further investigation.
科学的研究の応用
Heterocyclic Synthesis and Reactivity Studies on compounds with thiazole and pyridine groups have demonstrated their versatility in the synthesis of diverse heterocyclic structures. For example, thiophenylhydrazonoacetates have been utilized to yield a variety of nitrogen-containing heterocycles, including pyrazole, isoxazole, and pyrazolopyrimidine derivatives, highlighting the potential of thiazole-based compounds in the construction of complex molecules with possible biological activity (Mohareb et al., 2004).
Antimicrobial and Antitumor Studies The biological activities of thiazole and pyridine derivatives have been explored, with some compounds showing promise as antimicrobial and antitumor agents. For instance, zinc(II) complexes with pyridine thiazole derivatives have demonstrated significant activity against certain bacteria and cancer cell lines, suggesting that structurally similar compounds could have applications in developing new therapeutic agents (Xun-Zhong et al., 2020).
Catalytic Applications and Chemical Reactivity The catalytic roles of compounds featuring benzamide, thiazole, and sulfanyl groups have been investigated, particularly in the context of palladium-catalyzed reactions. These studies reveal that such compounds can act as intermediates in complex synthetic processes, leading to the formation of functionalized benzimidazothiazoles, and indicate their utility in organic synthesis and potential industrial applications (Veltri et al., 2016).
Drug Discovery and Development Compounds with similar structural features have been identified as potent and selective inhibitors of specific kinases, such as the vascular endothelial growth factor receptor-2 (VEGFR-2). This highlights the potential of such molecules in drug discovery, particularly in the design of targeted therapies for diseases like cancer (Borzilleri et al., 2006).
特性
IUPAC Name |
4-propan-2-ylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12(2)24-14-8-6-13(7-9-14)17(22)21-18-20-16(11-23-18)15-5-3-4-10-19-15/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUXXUBPAITPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2699331.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2699333.png)
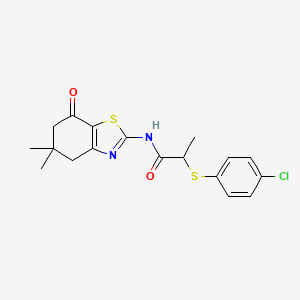
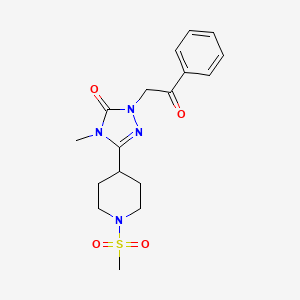
![2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2699337.png)

![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/no-structure.png)
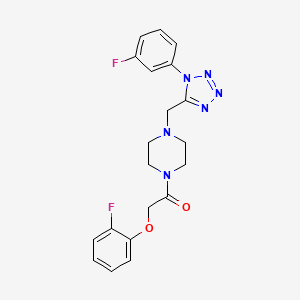
![1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2699343.png)
![N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2699345.png)
